Chroman-6-ol
CAS No.: 5614-78-8
Cat. No.: VC1902069
Molecular Formula: C9H10O2
Molecular Weight: 150.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 5614-78-8 |
|---|---|
| Molecular Formula | C9H10O2 |
| Molecular Weight | 150.17 g/mol |
| IUPAC Name | 3,4-dihydro-2H-chromen-6-ol |
| Standard InChI | InChI=1S/C9H10O2/c10-8-3-4-9-7(6-8)2-1-5-11-9/h3-4,6,10H,1-2,5H2 |
| Standard InChI Key | GZCJJOLJSBCUNR-UHFFFAOYSA-N |
| SMILES | C1CC2=C(C=CC(=C2)O)OC1 |
| Canonical SMILES | C1CC2=C(C=CC(=C2)O)OC1 |
Introduction
| Parameter | Value |
|---|---|
| CAS Number | 5614-78-8 |
| Molecular Formula | C9H10O2 |
| Molecular Weight | 150.17 g/mol |
| IUPAC Name | 3,4-dihydro-2H-chromen-6-ol |
| Standard InChI | InChI=1S/C9H10O2/c10-8-3-4-9-7(6-8)2-1-5-11-9/h3-4,6,10H,1-2,5H2 |
| Standard InChIKey | GZCJJOLJSBCUNR-UHFFFAOYSA-N |
| Canonical SMILES | C1CC2=C(C=CC(=C2)O)OC1 |
Table 1: Chemical identifiers of Chroman-6-ol
Physical and Chemical Properties
Chroman-6-ol exhibits specific physical and chemical properties that determine its behavior in various environments and reactions. These properties are summarized in Table 2.
| Property | Value |
|---|---|
| Density | 1.2±0.1 g/cm³ |
| Boiling Point | 305.5±31.0 °C at 760 mmHg |
| Flash Point | 149.2±19.1 °C |
| Exact Mass | 150.068085 |
| LogP | 2.07 |
| Vapor Pressure | 0.0±0.7 mmHg at 25°C |
| Index of Refraction | 1.581 |
| Polar Surface Area (PSA) | 29.46000 |
Table 2: Physical and chemical properties of Chroman-6-ol
Structural Characteristics
Chromane Ring System
The fundamental structural feature of chroman-6-ol is its chromane ring system, which consists of a benzene ring fused with a heterocyclic pyran ring. The presence of a hydroxyl group at the 6-position of this ring system contributes to its chemical reactivity and potential biological activities. This structure is pivotal in understanding the compound's behavior in chemical reactions and biological systems.
Relationship to Other Chromanols
Chroman-6-ol is structurally related to other chromanol compounds, which are known for their antioxidant properties. These structural relationships are significant as they provide insights into potential shared biological activities and chemical behaviors. The chromanol family includes various compounds with different substitution patterns on the chromane ring system, each exhibiting unique properties and activities.
Structural Similarities to Vitamin E Compounds
The chromane ring system is a common feature in compounds like tocopherols and tocotrienols, which are forms of vitamin E. Specifically, vitamin E consists of a group of compounds including α-, β-, γ-, and δ-tocopherols and α-, β-, γ-, and δ-tocotrienols, all containing the chroman-6-ol system . These structural similarities suggest potential shared biological activities, particularly in terms of antioxidant properties and health benefits.
For example, α-tocotrienol (a derivative with the formula C29H44O2) contains the chroman-6-ol core structure with additional methyl groups and a farnesyl chain, enhancing its biological activity . The recognition of the structural and dynamic properties of the chroman-6-ol system, present in all vitamin E variants, is crucial for understanding the mechanism of their biological activities .
Synthesis and Chemical Reactions
Synthesis Methods
While the search results don't provide specific synthesis methods for chroman-6-ol itself, they indicate that derivatives of this compound have been synthesized and studied for their interesting properties. These synthesis methods likely involve modifications to the chroman ring or the addition of side chains, which can enhance or alter the compound's biological activity.
Electrochemical Behavior
Research into the electrochemical behavior of chroman-6-ol has revealed important insights into its oxidation mechanisms. Studies using cyclic voltammetry and controlled potential electrolysis have shown that chroman-6-ol and related compounds display characteristic voltammetric features that enable the interpretation of their electrochemical behavior in relation to the oxidation mechanism for vitamin E .
Oxidation Mechanisms and Products
The electrochemical experiments on chroman-6-ol and similar compounds have indicated the presence of several oxidized species including:
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Cation radicals
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Phenoxyl radicals
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Phenoxonium ions
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Hemiketals
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p-Quinones
The lifetimes of these oxidized species vary depending on the extent of methylation of the aromatic ring (positions R1, R2, R3) and the nature of substituents R4 and R5 . This knowledge of oxidation mechanisms is valuable for understanding the compound's behavior in biological systems, particularly in relation to its potential antioxidant activities.
Biological Activities and Applications
Antioxidant Properties
Chroman-6-ol and related compounds are known for their antioxidant properties, which are particularly evident in their vitamin E-related derivatives. For instance, α-tocotrienol, which contains the chroman-6-ol core structure, is an effective free radical scavenger and provides protective functionality during oxidative stress in microsomes . This antioxidant activity is a key factor in the potential health benefits associated with these compounds.
Relationship to Vitamin E and Health Benefits
The structural similarities between chroman-6-ol and vitamin E compounds suggest shared biological activities. Vitamin E is known for its role in addressing deficiencies and exhibiting beneficial biological activities for health. Specific derivatives containing the chroman-6-ol structure, such as α-tocotrienol, have been found to:
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Reduce inflammation
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Potentially aid in cancer treatment
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Reduce cholesterol levels in hypercholesterolemia
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Provide neuroprotection by blocking glutamate-induced cell death in neuronal cells
Research Findings and Future Directions
Current Research Status
Current research on chroman-6-ol focuses on understanding its structural and dynamic properties, particularly in relation to the mechanism of biological activity in vitamin E compounds. Studies using techniques such as 13C CP MAS NMR and DFT (Density Functional Theory) have been employed to analyze the structural properties of 6-chromanyl ethereal derivatives . Additional research has investigated the electrochemical oxidation of chroman-6-ol and related compounds, providing insights into their oxidation mechanisms .
Analytical Methods in Chroman-6-ol Research
Various analytical methods have been employed in researching chroman-6-ol and its derivatives, including:
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Cyclic voltammetry and controlled potential electrolysis for studying electrochemical behavior
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13C NMR spectroscopy (both in solution and solid state) for structural analysis
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Variable temperature experiments for examining dynamic properties
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Single crystal X-ray diffraction for determining precise molecular structures
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DFT calculations for optimizing molecular conformations and predicting NMR properties
Future Research Directions
The field of chromanols, including chroman-6-ol, offers numerous opportunities for future research. Advances in genomics and sequencing technologies have facilitated the study of complex biological systems and the identification of new compounds with potential health benefits. Future studies could focus on:
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Synthesis of novel chroman-6-ol derivatives with enhanced biological activities
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Detailed investigation of structure-activity relationships
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Exploration of potential medical applications
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Development of more efficient synthesis methods
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Further elucidation of antioxidant mechanisms
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Clinical studies to validate health benefit claims
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